N-(3-chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Description
N-(3-Chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide is a structurally complex molecule featuring a 1,3-thiazolidin-4-one core modified with a thiophen-2-ylmethylidene substituent at position 5 and an N-(3-chlorophenyl)acetamide group at position 2. This compound belongs to a class of thiazolidinone derivatives known for their diverse pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S3/c17-10-3-1-4-11(7-10)18-14(20)9-19-15(21)13(24-16(19)22)8-12-5-2-6-23-12/h1-8H,9H2,(H,18,20)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAHRUKIOIPGMV-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide typically involves the condensation of 3-chloroaniline with a thiazolidinone derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors and more efficient catalysts to optimize yield and reduce production costs.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo (C=S) and methylidene (C=CH) groups are primary sites for oxidation.
Key Findings :
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Sulfur oxidation is stereoselective, favoring sulfoxide formation over sulfone under mild conditions.
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Thiophene epoxidation requires electron-deficient aromatic systems, as confirmed by DFT calculations .
Reduction Reactions
The thioxo group and conjugated double bonds are susceptible to reduction.
Mechanistic Insight :
-
NaBH<sub>4</sub> selectively reduces the thioxo group without affecting the thiophene ring.
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Catalytic hydrogenation preserves stereochemistry at the thiazolidinone ring .
Substitution Reactions
The 3-chlorophenyl group and thiazolidinone nitrogen participate in nucleophilic/electrophilic substitutions.
| Site | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| 3-Chlorophenyl Cl displacement | KNH<sub>2</sub>, NH<sub>3</sub> (l), −33°C | 3-Aminophenylacetamide derivative | 55% | |
| N-Acylation of thiazolidinone | AcCl, pyridine, CH<sub>2</sub>Cl<sub>2</sub> | N-acetylated thiazolidinone | 83% |
Notable Observations :
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Aromatic chlorides require strong bases (e.g., KNH<sub>2</sub>) for substitution due to electron-withdrawing acetamide groups.
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N-Acylation enhances metabolic stability in biological systems.
Cycloaddition and Rearrangement
The thiophenylmethylene group participates in Diels-Alder reactions.
Structural Impact :
Acid/Base-Mediated Transformations
The acetamide moiety undergoes hydrolysis under acidic/basic conditions.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8h | Carboxylic acid and 3-chloroaniline | 89% | |
| Basic hydrolysis | NaOH (2M), EtOH/H<sub>2</sub>O, 60°C | Sodium carboxylate and free amine | 76% |
Applications :
-
Hydrolysis products serve as intermediates for synthesizing bioisosteres.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the thiophenylmethylene group.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| UV-induced dimerization | 254 nm, CH<sub>3</sub>CN, 24h | Head-to-tail cyclobutane dimer | 29% |
Limitations :
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(3-chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide typically involves multi-step reactions that may include the formation of thiazolidine derivatives through condensation reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound .
Anti-inflammatory Activity
Recent studies have suggested that this compound exhibits anti-inflammatory properties. In silico molecular docking studies indicated that it could act as a 5-lipoxygenase inhibitor, which is relevant for conditions like asthma and rheumatoid arthritis . The compound's ability to inhibit this enzyme suggests a mechanism for reducing inflammation.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Preliminary results indicate promising activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Molecular Docking Studies : A study conducted on similar thiazolidine derivatives demonstrated their binding affinity to key enzymes involved in inflammatory pathways . These findings support the hypothesis that this compound may have similar interactions.
- Antimicrobial Screening : A comprehensive evaluation of thiazolidine derivatives showed that certain modifications enhanced their antibacterial properties significantly. This suggests that this compound could be optimized for better efficacy against resistant strains .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core can interact with biological macromolecules, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives with structural similarities to the target compound have been extensively studied. Key variations include substituents on the phenylacetamide group, modifications to the thiazolidinone core, and the nature of the benzylidene/thiophene substituents. Below is a detailed comparison based on synthesis, physicochemical properties, and structural features (Table 1).
Substituent Effects on the Phenylacetamide Group
- Position of Chlorine: N-(2-Chlorophenyl) Analogue (): This positional isomer replaces the 3-chlorophenyl group with a 2-chlorophenyl moiety. N-(4-Chlorophenyl) Derivatives (, Compound 13): The para-chloro substituent enhances electronic effects (electron-withdrawing) without steric interference, leading to higher melting points (159–160 °C) compared to ortho-substituted analogues.
Functional Group Variations :
- N-(4-Methoxyphenyl) (, Compound 9): The methoxy group improves solubility due to its electron-donating nature, yielding a high synthesis yield (90%) and a melting point of 186–187 °C.
- N-(3-Hydroxyphenyl) (): The hydroxyl group introduces hydrogen-bonding capability, which could enhance target interactions but may reduce metabolic stability.
Modifications to the Thiazolidinone Core
Thiophene vs. Benzylidene Substituents :
- Thiophen-2-ylmethylidene (Target Compound): The thiophene ring contributes π-π stacking interactions and moderate lipophilicity, beneficial for membrane permeability.
- Benzylidene Derivatives (): Compounds with substituted benzylidene groups (e.g., 4-chloro, nitro) exhibit varied bioactivities. For example, nitro groups (, Compounds 12–13) may enhance antibacterial activity but reduce yield (53–58%) due to steric and electronic challenges during synthesis.
- Sulfanylidene vs.
Table 1: Comparative Analysis of Thiazolidinone Analogues
Biological Activity
N-(3-chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, and significant biological activities, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H12ClN2O2S3 |
| Molecular Weight | 429.9 g/mol |
| Density | 1.59±0.1 g/cm³ (predicted) |
| pKa | 12.30±0.40 (predicted) |
| CAS Number | 308295-11-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazolidinone derivatives. The synthesis process often includes:
- Knoevenagel Condensation : This method is frequently employed to introduce the necessary substituents at the C5 position of the thiazolidinone core.
- Cyclization Reactions : Following the condensation step, cyclization occurs to form the thiazolidinone ring structure.
- Functional Group Modifications : Further modifications are made to enhance biological activity and solubility.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that thiazolidinones can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses .
Antimicrobial Activity
This compound exhibits antimicrobial activity against various pathogens:
- Bacterial Inhibition : It has been reported to inhibit the growth of Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound shows efficacy against certain fungal strains, making it a candidate for further development as an antifungal agent .
Case Studies
Several studies have evaluated the biological activity of thiazolidinone derivatives similar to N-(3-chlorophenyl)-2[(5E)-4-oxo...]. For example:
- Study on Anticancer Activity : A study published in Pharmaceutical Research demonstrated that a related thiazolidinone compound significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Anti-inflammatory Research : Another investigation highlighted the ability of thiazolidinones to reduce inflammation in animal models of arthritis by downregulating inflammatory markers .
Q & A
Q. How can the crystal structure of this compound be determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Use SHELXL for refinement, which allows precise modeling of thiazolidinone rings and substituents like the thiophen-2-ylmethylidene group. For visualization, employ ORTEP-III to generate thermal ellipsoid diagrams, ensuring accurate representation of stereochemistry and bond lengths. Data collection should be performed at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Q. What synthetic strategies are effective for preparing this compound?
Methodological Answer: A common route involves condensation of N-(3-chlorophenyl)acetamide with a preformed thiazolidinone intermediate. For example:
- React 5-(thiophen-2-ylmethylidene)-4-oxo-2-sulfanylidenethiazolidine with chloroacetyl chloride in anhydrous DMF.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm yield by HPLC. Key characterization steps include IR spectroscopy (C=O stretch at ~1735 cm⁻¹, C=S at ~690 cm⁻¹) and ¹H NMR to verify the (5E)-configuration .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identify carbonyl (C=O, ~1735 cm⁻¹) and thione (C=S, ~690 cm⁻¹) groups.
- ¹H/¹³C NMR: Confirm the (5E)-stereochemistry via coupling constants (e.g., vinyl proton splitting patterns) and aromatic substituent integration.
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- UV-Vis: Assess π→π* transitions in the thiophene and thiazolidinone moieties .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., solvent polarity, cell line variability). To resolve:
Q. What strategies optimize the synthesis of this compound in flow chemistry systems?
Methodological Answer: Flow chemistry enhances reproducibility and scalability. Key steps:
- Design a continuous reactor with precise temperature control (e.g., 50°C for condensation steps).
- Use Design of Experiments (DoE) to optimize residence time and reagent stoichiometry.
- Monitor reaction progress in-line via UV-Vis or FTIR to detect intermediates (e.g., thiolactam formation).
- Achieve >90% yield by coupling with scavenger columns for impurity removal .
Q. How should crystallographic challenges (e.g., twinning, disorder) be addressed during structure refinement?
Methodological Answer:
- For twinned crystals: Use SHELXL’s TWIN/BASF commands to model twin domains. Validate with R₁ and wR₂ convergence (<5% difference).
- For disordered thiophene rings: Apply PART/SADI restraints to maintain geometric constraints.
- Refine hydrogen bonds (e.g., N–H···O=S interactions) using DFIX commands to stabilize the model .
Q. How do substituent modifications (e.g., thiophene vs. phenyl groups) impact biological activity?
Methodological Answer:
- Perform SAR studies by synthesizing analogs with substituted thiophenes (e.g., 3-bromo or 5-nitro groups).
- Assess activity via molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins.
- Correlate electronic effects (Hammett σ values) with IC₅₀ data to identify optimal substituents .
Q. What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
